![molecular formula C24H15Cl3F3N3O2S B3012465 N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226453-72-0](/img/structure/B3012465.png)
N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
The compound N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives involves the reaction of different phenols with dichloroacetamide precursors. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of tetrahydrofuran (THF) and anhydrous potassium carbonate . The reaction conditions, such as temperature, time, and feed composition, were optimized to achieve a 75% yield. This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, and molecules are linked via C-H...O intermolecular interactions forming chains in the crystal . This information can be useful in predicting the molecular conformation and intermolecular interactions of the compound .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can lead to cyclization reactions. For instance, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides resulted in the formation of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones . This indicates that the compound may also undergo similar cyclization reactions under appropriate conditions, potentially leading to the formation of imidazole rings, which are present in the compound's structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The antioxidant and anti-inflammatory activities of some acetamide derivatives have been evaluated, showing that certain compounds possess excellent activities in these areas . This suggests that the compound may also exhibit similar properties, which could be of interest for pharmaceutical applications.
Scientific Research Applications
Synthesis and Structural Studies
Compounds with chlorophenyl, imidazole, and acetamide functionalities have been synthesized and structurally characterized, revealing complex molecular geometries and intermolecular interactions. These studies provide foundational knowledge for understanding the behavior of similar compounds in biological systems. The structural analysis of such compounds, including their crystallographic assessment, can offer insights into their potential interaction mechanisms with biological targets (Boechat et al., 2011).
Antitumor Activity
Derivatives bearing heterocyclic rings such as imidazole have been synthesized and evaluated for their antitumor activities. The exploration of these compounds' anticancer properties is driven by their potential to inhibit tumor cell proliferation, making them candidates for cancer therapy development. This research area is particularly promising for compounds that can be tailored to target specific cancer cell lines with high selectivity and potency (Yurttaş et al., 2015).
Antibacterial and Antimicrobial Activity
The synthesis of novel compounds with chlorophenyl and imidazole components has also been directed towards evaluating their antibacterial and antimicrobial potential. These studies aim to address the growing need for new antimicrobial agents capable of combating resistant bacterial strains. Research in this domain focuses on assessing the compounds' efficacy against a range of gram-positive and gram-negative bacteria, offering pathways to new therapeutic agents (Desai et al., 2008).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl3F3N3O2S/c25-15-2-4-16(5-3-15)32-22(34)13-36-23-31-12-21(14-1-10-19(26)20(27)11-14)33(23)17-6-8-18(9-7-17)35-24(28,29)30/h1-12H,13H2,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTXIEZSLCXYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl3F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide |
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